Brilliant Orange H
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Overview
Description
Brilliant Orange H, also known as Acid Orange 17, is a synthetic azo dye widely used in various industries. It is characterized by its vibrant orange hue and is primarily utilized in textile dyeing, leather processing, and as a colorant in food and cosmetics. The compound’s chemical formula is C18H15N2NaO4S, and it is known for its high solubility in water and stability under various conditions .
Preparation Methods
The synthesis of Brilliant Orange H involves several chemical reactions, starting with the diazotization of 2,4-dimethylaniline. This intermediate is then coupled with 6-hydroxynaphthalene-2-sulfonic acid to form the final azo dye. The reaction conditions typically include acidic environments and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound often involve large-scale batch processes. The raw materials, including naphthalic anhydride, ammonia water, sodium hydroxide, and various other chemicals, are reacted under specific conditions to produce the dye. The process includes steps such as ammonification, oxidation rearrangement, hydrolysis, diazotization, and brominated cyclization .
Chemical Reactions Analysis
Brilliant Orange H undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized using agents like hydrogen peroxide, leading to the breakdown of the azo bond and decolorization.
Reduction: Under reducing conditions, such as with sodium dithionite, the azo bond is cleaved, resulting in the formation of aromatic amines.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium dithionite for reduction, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions but generally include simpler aromatic compounds and amines .
Scientific Research Applications
Brilliant Orange H has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator and in various analytical techniques to study reaction mechanisms and kinetics.
Biology: The dye is employed in histological staining to highlight cellular structures and in microbiology to differentiate between different types of bacteria.
Medicine: this compound is used in diagnostic assays and as a marker in various medical imaging techniques.
Industry: Beyond its use in textiles and leather, the dye is also used in the production of colored plastics, inks, and coatings
Mechanism of Action
The mechanism of action of Brilliant Orange H primarily involves its interaction with various substrates through its azo and sulfonic acid groups. These interactions can lead to changes in the physical and chemical properties of the substrates, such as color changes in textiles or the highlighting of specific cellular structures in biological tissues. The molecular targets and pathways involved are largely dependent on the specific application and the environment in which the dye is used .
Comparison with Similar Compounds
Brilliant Orange H can be compared with other azo dyes such as Reactive Brilliant Orange X-GN and Remazol Brilliant Orange 3R. While all these dyes share similar structural features, including the azo bond, they differ in their specific functional groups and applications. For instance:
Reactive Brilliant Orange X-GN: Primarily used in textile dyeing with high reactivity towards cellulose fibers.
Remazol Brilliant Orange 3R: Known for its high solubility and stability, used in various industrial applications.
This compound stands out due to its versatility and wide range of applications across different fields, making it a unique and valuable compound in both scientific research and industrial processes.
Properties
CAS No. |
52749-23-2 |
---|---|
Molecular Formula |
C18H15N2NaO4S |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
sodium;5-[(2,3-dimethylphenyl)diazenyl]-6-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N2O4S.Na/c1-11-4-3-5-16(12(11)2)19-20-18-15-8-7-14(25(22,23)24)10-13(15)6-9-17(18)21;/h3-10,21H,1-2H3,(H,22,23,24);/q;+1/p-1 |
InChI Key |
LZGQLYPCTLDNCI-UHFFFAOYSA-M |
SMILES |
CC1=CC(=CC(=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)C.[Na+] |
Canonical SMILES |
CC1=C(C(=CC=C1)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)C.[Na+] |
Key on ui other cas no. |
52749-23-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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